molecular formula C19H16N4O3 B2453319 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1797642-67-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2453319
CAS No.: 1797642-67-1
M. Wt: 348.362
InChI Key: BXHBNKGUAYILES-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features both a pyrrolidine-2,5-dione and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(12-23-18(25)8-9-19(23)26)21-14-6-2-1-5-13(14)15-11-22-10-4-3-7-16(22)20-15/h1-7,10-11H,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBNKGUAYILES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The pyrrolidine-2,5-dione moiety can be introduced through a nucleophilic substitution reaction, where a suitable acylating agent reacts with the imidazo[1,2-a]pyridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it has been suggested that the compound may inhibit central sodium/calcium currents and act as an antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    Pyrrolidine-2,5-dione derivatives: Compounds with this moiety are known for their anticonvulsant and antinociceptive properties.

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its dual functional groups, which may confer a combination of biological activities not seen in simpler analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine-2,5-dione and an imidazo[1,2-a]pyridine moiety, suggesting a multifaceted mechanism of action that could be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16N4O3
  • Molecular Weight : 348.36 g/mol
PropertyValue
Molecular FormulaC19H16N4O3
Molecular Weight348.36 g/mol
CAS Number1797642-67-1

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticonvulsant and antinociceptive agent.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant anticonvulsant properties. In vivo studies utilizing rodent models have demonstrated its efficacy against seizures induced by various stimuli:

  • Maximal Electroshock (MES) Test : The compound showed protective activity with an effective dose (ED50) of approximately 23.7 mg/kg.
  • Pentylenetetrazole-Induced Seizures : The ED50 was found to be around 59.4 mg/kg.

These results suggest that the compound may act through multiple mechanisms, potentially involving the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Activity

In addition to its anticonvulsant effects, the compound has been evaluated for its ability to alleviate pain. In formalin-induced pain models, it exhibited significant antinociceptive activity, indicating its potential utility in pain management therapies .

The proposed mechanisms underlying the biological activities of this compound include:

  • Ion Channel Modulation : Interaction with voltage-gated sodium and calcium channels.
  • Receptor Antagonism : Antagonism of TRPV1 receptors involved in nociception.
  • Neurotransmitter Regulation : Modulation of neurotransmitter release associated with pain pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • A study published in MDPI highlighted the broad-spectrum protective activity of hybrid compounds derived from pyrrolidine-2,5-dione derivatives against seizures in rodent models .

Table 2: Summary of Biological Activities

Activity TypeModel UsedEffective Dose (ED50)
AnticonvulsantMES Test23.7 mg/kg
Pentylenetetrazole59.4 mg/kg
AntinociceptiveFormalin-Induced PainSignificant effect noted

Q & A

Q. What are the key structural features of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, and how do they influence reactivity?

The compound contains an imidazo[1,2-a]pyridine core fused to a phenyl group, a pyrrolidine-2,5-dione ring, and an acetamide linker. The electron-rich imidazo[1,2-a]pyridine enables electrophilic aromatic substitution, while the pyrrolidine-dione moiety may undergo hydrolysis or nucleophilic substitution. The acetamide group contributes to hydrogen bonding, critical for biological interactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with phenyl acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Cyclization steps using dihydropyrimidine precursors are often required, with reflux conditions (80–120°C) to optimize yields. Purification via column chromatography is standard .

Q. What spectroscopic techniques are used to characterize this compound?

1H/13C NMR confirms hydrogen and carbon environments, particularly distinguishing aromatic protons in the imidazo[1,2-a]pyridine ring (δ 7.5–8.5 ppm) and the pyrrolidine-dione carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR identifies amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density functional theory (DFT) studies predict electron density distributions, highlighting reactive sites on the imidazo[1,2-a]pyridine and acetamide groups. Molecular docking against targets like kinases or GPCRs identifies binding poses, with scoring functions (e.g., AutoDock Vina) prioritizing modifications for enhanced affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays). Cross-reference structural analogs (e.g., 5-methylthieno[3,2-d]pyrimidine) to isolate pharmacophore contributions .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Hydrolysis of the pyrrolidine-dione ring in aqueous buffers (pH 7.4, 37°C) can be monitored via HPLC. Stability assays reveal degradation products (e.g., succinimide derivatives), informing prodrug strategies or formulation adjustments (e.g., lyophilization) to enhance shelf life .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Multi-step syntheses risk racemization at chiral centers (e.g., during amide bond formation). Optimize asymmetric catalysis (e.g., chiral auxiliaries) and monitor enantiomeric excess (EE) via chiral HPLC. Process intensification (e.g., flow chemistry) minimizes side reactions .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to related imidazo[1,2-a]pyridine derivatives (e.g., Zolpidem)?

Unlike Zolpidem (a GABAA agonist with a methyl substituent), this compound’s pyrrolidine-dione and acetamide groups broaden its target profile, potentially interacting with kinases or proteases. SAR studies show that electron-withdrawing groups on the phenyl ring enhance metabolic stability .

Q. What mechanistic insights explain its activity in enzyme inhibition assays?

Kinetic studies (e.g., Lineweaver-Burk plots) suggest non-competitive inhibition of target enzymes like tyrosine kinases. The imidazo[1,2-a]pyridine core may mimic ATP’s adenine binding, while the acetamide linker occupies allosteric pockets .

Methodological Recommendations

  • For synthetic optimization , employ design of experiments (DoE) to vary solvent polarity, temperature, and catalyst loading .
  • In bioactivity studies , use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify entropy-driven interactions .
  • Address data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) in metadata annotation .

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